3-Chloro-2-fluorobenzoyl fluoride
Overview
Description
3-Chloro-2-fluorobenzoyl fluoride is a chemical compound with the molecular formula C7H3ClF2O and a molecular weight of 176.551. It is used in various fields of material science, pharmaceuticals, and organic synthesis due to its unique physical and chemical properties2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Chloro-2-fluorobenzoyl fluoride. However, it’s worth noting that benzoyl halides are typically synthesized through the reaction of the corresponding benzoic acid with a halogenating agent1.Molecular Structure Analysis
The InChI code for 3-Chloro-2-fluorobenzoyl fluoride is 1S/C7H3ClF2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H
1. This indicates the presence of a benzene ring with chlorine and fluorine substituents, as well as a carbonyl group attached to the ring.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Chloro-2-fluorobenzoyl fluoride are not readily available. However, as a benzoyl halide, it is expected to be highly reactive and can participate in various organic reactions, such as nucleophilic acyl substitution1.Physical And Chemical Properties Analysis
3-Chloro-2-fluorobenzoyl fluoride is stored at ambient temperature1. It has a purity of 98%1. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Visual Detection of Fluoride Anions
Mixed lanthanide metal-organic frameworks synthesized using triazine-based planar ligands, including 3-Chloro-2-fluorobenzoyl fluoride derivatives, have been utilized for the visual detection of fluoride ions (F-) in drinking water. This application is crucial due to fluoride's harmful effects at high concentrations. These frameworks offer a highly selective, sensitive, and reliable sensor for F- detection, achievable even with a smartphone by identifying the RGB value, thus presenting a practical approach for F- detection in remote areas (Zeng et al., 2019).
Catalytic Hydrofluorination of Alkynes
Gold(I) fluoride complexes have been shown to react reversibly with alkynes, forming fluorovinyl species. This reactivity is significant for the development of new methodologies for the synthesis of fluoroalkenes, demonstrating the catalytic potential of gold(I) fluoride complexes in organic synthesis. The fluorination of alkynes presents a method for introducing fluorine atoms into organic molecules, which is of high interest in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom (Akana et al., 2007).
Oxidative Aliphatic C-H Fluorination
A manganese porphyrin complex has been developed to catalyze alkyl fluorination by fluoride ion under mild conditions. This process allows for the selective fluorination of simple alkanes, terpenoids, and even steroids at otherwise inaccessible sites. The ability to directly introduce fluorine atoms into aliphatic C-H bonds using fluoride salts opens new avenues for the development of fluorinated organic compounds, which are increasingly important in drug development (Liu et al., 2012).
Safety And Hazards
3-Chloro-2-fluorobenzoyl fluoride is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive1. Hazard statements include H314, which means it causes severe skin burns and eye damage1. Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection)3.
Future Directions
The future directions of 3-Chloro-2-fluorobenzoyl fluoride are not explicitly stated in the available resources. However, given its unique properties and its use in various fields such as material science, pharmaceuticals, and organic synthesis, it is likely to continue to be an area of interest for researchers2.
properties
IUPAC Name |
3-chloro-2-fluorobenzoyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUIKNREWJQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600601 | |
Record name | 3-Chloro-2-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorobenzoyl fluoride | |
CAS RN |
85345-74-0 | |
Record name | 3-Chloro-2-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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